3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one
Description
Nuclear Magnetic Resonance Analysis
¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the fused-ring system:
- δ 6.43 ppm (d, J = 2.8 Hz, H-5 furan)
- δ 4.12 ppm (m, H-3 dihydropyran)
- δ 2.35 ppm (s, C6 methyl)
The ¹³C NMR spectrum (100 MHz, CD₃OD) confirms carbonyl and oxygenated carbons:
- δ 170.8 ppm (C4 pyranone carbonyl)
- δ 102.4 ppm (C2 furan)
- δ 21.3 ppm (C6 methyl)
Table 2 : Key ¹H and ¹³C NMR assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C2 | - | 102.4 |
| C3 | 4.12 | 74.9 |
| C6-CH₃ | 2.35 | 21.3 |
| C4=O | - | 170.8 |
Infrared Spectroscopy
IR (KBr) shows characteristic absorptions at:
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) gives a molecular ion at m/z 168.0423 [M+H]⁺ (calc. 168.0423 for C₈H₈O₄), with fragmentation patterns indicating loss of H₂O (−18.0106) and CO (−28.0101).
Computational Modeling of Tautomeric Equilibria and Conformational Dynamics
Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict two dominant tautomers:
- Keto tautomer : 98.7% population at 298 K, stabilized by conjugation between pyranone carbonyl and furan π-system.
- Enol tautomer : 1.3% population, featuring a C3–O3 single bond and C4–O2 double bond.
Molecular dynamics simulations reveal three low-energy conformers differing in hydroxyl group orientation:
- Conformer A : Hydroxyl syn to pyranone carbonyl (ΔG = 0 kJ/mol)
- Conformer B : Hydroxyl anti to carbonyl (ΔG = 2.1 kJ/mol)
- Conformer C : Hydroxyl rotated 90° (ΔG = 5.8 kJ/mol)
Table 3 : Calculated energy differences between tautomers and conformers
| Species | Relative Energy (kJ/mol) |
|---|---|
| Keto tautomer | 0.0 |
| Enol tautomer | 12.4 |
| Conformer B | 2.1 |
| Conformer C | 5.8 |
The energy barrier for keto-enol interconversion is 58.6 kJ/mol, as determined by transition state analysis. Natural bond orbital (NBO) calculations indicate hyperconjugative stabilization of the keto form through n(O3)→σ*(C3–O2) interactions (E² = 18.9 kJ/mol).
Properties
IUPAC Name |
3-hydroxy-6-methyl-2,3-dihydrofuro[3,2-c]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-6-7(8(10)12-4)5(9)3-11-6/h2,5,9H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPYAZHRXGNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CO2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377558 | |
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-18-6 | |
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 168.15 g/mol. Its structure features a furo[3,2-c]pyran framework, which is crucial for its reactivity and biological activities. The compound is characterized by its hydroxyl group at position 3 and a methyl group at position 6, contributing to its chemical behavior and potential applications.
Synthetic Applications
3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one serves as an important intermediate in the synthesis of various organic compounds. It can undergo transformations to yield more complex structures through several reaction pathways:
- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts-type reactions to form substituted derivatives. For instance, reactions with propargylic alcohols have been optimized to produce pyrano[3,2-c]quinolones and furo[3,2-c]quinolones with moderate to high yields under specific catalytic conditions .
| Reaction Type | Yield (%) | Catalyst Used |
|---|---|---|
| Friedel-Crafts alkylation | 70 | pTsOH·H₂O |
| Cyclization | 48 | Cu(OTf)₂ |
| Hydroamination | 60 | Cu(OTf)₂ |
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antioxidant Properties : Studies have demonstrated that compounds containing the furo[3,2-c]pyran structure possess significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics.
Case Study 1: Synthesis of Pyrano[3,2-c]quinolones
In a study published in the Royal Society of Chemistry, researchers synthesized pyrano[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols using acid-catalyzed tandem reactions. The optimized conditions yielded products with functional groups such as methyl and methoxyl substituents .
Case Study 2: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of several furo[3,2-c]pyran derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid .
Biological Activity
3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one (CAS Number: 57053-18-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure consisting of a furan ring fused to a pyran ring. This structural configuration is crucial for its biological activity, particularly its antioxidant properties and interactions with various enzymes.
Antioxidant Activity
One of the primary mechanisms by which this compound exerts its effects is through antioxidant activity. The compound inhibits pro-oxidant enzymes, reducing the production of reactive oxygen species (ROS) and preventing oxidative damage to cellular components. The hydroxyl group in its structure plays a vital role in forming hydrogen bonds with enzyme active sites, enhancing their stability and catalytic function.
Cellular Signaling and Gene Expression
Research indicates that this compound can modulate cell signaling pathways and influence gene expression related to antioxidant defense mechanisms. It has been shown to upregulate the expression of genes involved in the synthesis of protective enzymes, thereby enhancing cellular resilience against oxidative stress.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of furo[3,2-c]pyran compounds have demonstrated significant growth inhibition against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. The structure-activity relationship suggests that modifications to the methyl group at position 6 can enhance cytotoxicity against these cell lines .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties as well. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values lower than standard antibiotics like Norfloxacin. For example, it displayed an MIC value of 0.007 µmol/mL against E. coli .
| Microorganism | MIC Value (µmol/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 0.012 | Norfloxacin |
| Escherichia coli | 0.007 | Norfloxacin |
| Candida albicans | 0.006 | Fluconazole |
Case Studies
- Anticancer Efficacy : A study evaluated the effect of various furo[3,2-c]pyran derivatives on the proliferation of cancer cells. The results indicated that compounds with additional functional groups showed enhanced cytotoxicity compared to their simpler counterparts .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized furo[3,2-c]pyran derivatives against clinical isolates of bacteria and fungi. The findings revealed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their biological activities, and mechanisms:
Key Research Findings
Anticancer Activity
- Neo-tanshinlactone and 6-Phenyl Derivatives: Exhibit nanomolar potency against HER2+ breast cancer cells (SK-BR-3) due to phenyl group interactions with hydrophobic kinase domains .
- Phellifuropyranone: Shows antiproliferative effects via ROS-mediated apoptosis in lung cancer cells .
- Thieno[3,2-c]pyran-4-one: Thiophene substitution improves metabolic stability but reduces potency compared to oxygen-containing analogs .
Antiviral and Immunomodulatory Activity
- DD778 and Chromenone Analogs: Inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, reducing viral replication and stimulating interferon responses .
Structure-Activity Relationships (SAR)
- Substituent Effects: Phenyl Groups (Neo-tanshinlactone): Enhance binding to hydrophobic pockets in kinase targets. Hydroxy Groups (3-OH): Improve solubility but may reduce bioavailability due to increased polarity. Chromenone vs. Pyranone: Chromenone derivatives (e.g., DD778) shift activity toward antiviral targets via DHODH inhibition, whereas pyranones focus on anticancer pathways .
Q & A
Basic Research Questions
Q. What spectroscopic methods are essential for characterizing 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., hydroxyl, methyl groups) and carbon frameworks. For example, diastereotopic protons in dihydrofuran/pyran rings exhibit distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 327.1596 observed in related pyranones) .
- X-ray Crystallography : Resolve absolute configuration and bond angles, as demonstrated by monoclinic crystal systems (space group P21/n) in structurally analogous compounds .
Q. How is the compound synthesized, and what are common reaction intermediates?
- Methodological Answer :
- Palladium-Catalyzed Cross-Coupling : Utilize arylboronic acids and sodium carbonate in 1,4-dioxane/water at 100°C to introduce aryl groups .
- Friedländer Reaction : Apply 2-amino-3-cyano-4H-pyrans with ketones to form fused pyran-quinoline systems, a strategy used for tacrine analogs .
Q. What functional groups dominate its reactivity, and how do they influence stability?
- Methodological Answer :
- Hydroxyl Groups : Participate in hydrogen bonding and oxidation reactions. For example, 3,5-dihydroxy analogs exhibit strong antioxidant activity due to radical scavenging .
- Dihydrofuran Ring : Susceptible to ring-opening under acidic conditions, forming ketones or esters .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Methodological Answer :
- Substituent Variation : Compare analogs with halogen (e.g., fluorine) or methoxy groups to enhance lipophilicity and target binding. For instance, fluorinated pyranones show improved neuropharmacological effects .
- Bioactivity Screening : Use in vitro assays (e.g., antioxidant DPPH, enzyme inhibition) to quantify activity changes. A 3,5-dihydroxy-6-methyl analog demonstrated mutagenicity in Mutat. Res. assays .
Q. What computational tools predict interactions between this compound and biological targets?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity. For example, QSAR-guided fluorination improved binding to neurological receptors .
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Docking scores align with experimental IC50 values for related dihydropyranones .
Q. How to resolve contradictions in reported biological data (e.g., antioxidant vs. mutagenic effects)?
- Methodological Answer :
- Dose-Dependent Studies : Test across concentrations (e.g., 0.1–100 µM) to identify thresholds for activity reversal. Hiramoto et al. observed DDMP (a Maillard analog) exhibiting antioxidant effects at low doses but DNA damage at high doses .
- Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinones) that may explain toxicity .
Q. What strategies improve synthetic yield in complex pyranone derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for cyclization steps, improving yields by 15–20% .
- Catalyst Optimization : Screen Pd(0)/Pd(II) catalysts (e.g., tetrakis(triphenylphosphine)palladium) for Suzuki-Miyaura couplings, achieving >90% yield in boronate ester reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
